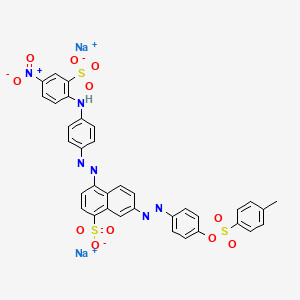
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate involves multiple steps, including diazotization and coupling reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphones, while reduction typically produces aromatic amines.
Scientific Research Applications
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved in its action depend on the specific application. For example, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate is unique due to its specific structure and properties. Similar compounds include other azo dyes, such as:
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenyl)azo-2,2’-stilbenedisulphonate
- Disodium 4,4’-bis(4-nitrophenyl)azo-2,2’-stilbenedisulphonate
These compounds share similar azo linkages but differ in their substituents and overall structure, leading to variations in their properties and applications.
Properties
CAS No. |
82508-83-6 |
|---|---|
Molecular Formula |
C35H24N6Na2O11S3 |
Molecular Weight |
846.8 g/mol |
IUPAC Name |
disodium;7-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-2-14-29(15-3-22)55(50,51)52-28-12-8-25(9-13-28)37-39-26-10-16-30-31(20-26)34(53(44,45)46)19-18-32(30)40-38-24-6-4-23(5-7-24)36-33-17-11-27(41(42)43)21-35(33)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
PAZOCDMRVPQWRP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC4=C(C=CC(=C4C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



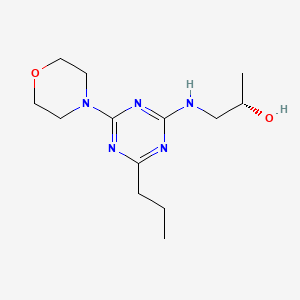
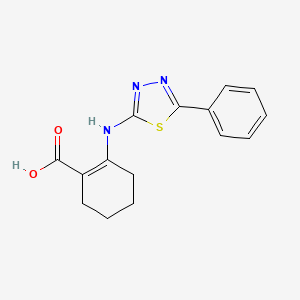
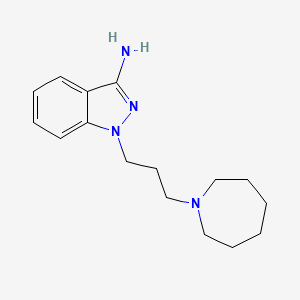
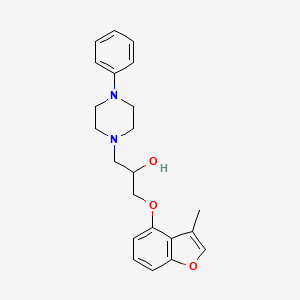
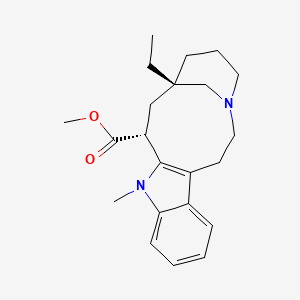

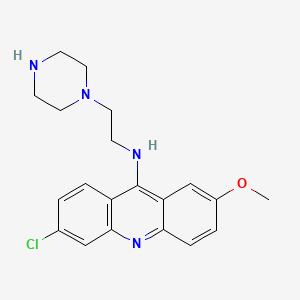
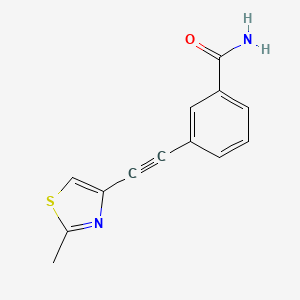
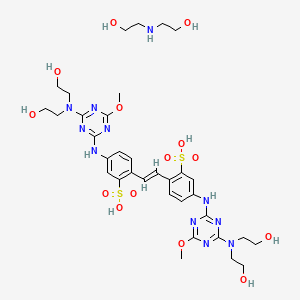
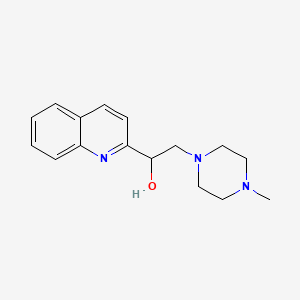

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)

